molecular formula C18H19NO5 B15346178 Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)- CAS No. 75227-01-9

Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-

Cat. No.: B15346178
CAS No.: 75227-01-9
M. Wt: 329.3 g/mol
InChI Key: XUANEAMQWOIDLP-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)- is a structurally complex acetamide derivative characterized by a central acetamide backbone substituted with a 2-methoxyphenyl group at the nitrogen atom. At the 5-position of this phenyl ring, a 2,4-dimethoxybenzoyl moiety is attached.

Properties

CAS No.

75227-01-9

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

N-[5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl]acetamide

InChI

InChI=1S/C18H19NO5/c1-11(20)19-15-9-12(5-8-16(15)23-3)18(21)14-7-6-13(22-2)10-17(14)24-4/h5-10H,1-4H3,(H,19,20)

InChI Key

XUANEAMQWOIDLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)C2=C(C=C(C=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Benzoylation of 2-Methoxyaniline Derivatives

The most widely reported synthesis begins with 2-methoxyaniline and 2,4-dimethoxybenzoic acid as primary precursors. The process involves three key stages:

  • Formation of 2,4-Dimethoxybenzoyl Chloride :

    • 2,4-Dimethoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane at 0–5°C.
    • The reaction is typically complete within 4–6 hours, yielding 2,4-dimethoxybenzoyl chloride with >95% purity.
  • Coupling with 2-Methoxyaniline :

    • The acyl chloride reacts with 2-methoxyaniline in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl byproducts.
    • Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed at 25–40°C for 12–24 hours.
  • Selective Methoxy Group Functionalization :

    • Subsequent methoxylation at the 5-position of the aniline ring is achieved using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone under reflux.

Key Data :

Parameter Value Source
Overall Yield 68–72%
Purity (HPLC) ≥98%
Reaction Time (Step 2) 18 hours

Chloromethylation-Amination Route

An alternative method utilizes 2,4-dimethoxybenzyl chloride as an intermediate, synthesized via chloromethylation of m-xylylene dimethyl ether:

  • Chloromethylation :

    • Reactants : m-Xylylene dimethyl ether, paraformaldehyde, HCl gas.
    • Catalyst : Quaternary ammonium salts (e.g., tetrabutylammonium bromide).
    • Conditions : 60–80°C in a biphasic system (water/toluene), 4 hours.
  • Amination with Acetamide :

    • 2,4-Dimethoxybenzyl chloride reacts with acetamide in ethanol at 40°C for 6 hours, followed by acid hydrolysis (HCl) to yield the target compound.

Optimization Insights :

  • Increasing the reaction temperature beyond 80°C reduces selectivity due to dichloromethyl byproducts.
  • Phase-transfer catalysts improve interfacial contact, enhancing yield by 15–20%.

Direct Acylation of Substituted Anilines

A patent by US4041077A describes a scalable approach using 2,2-dimethoxyacetyl chloride and 5-amino-2-methoxyphenyl benzoyl derivatives :

  • Synthesis of 2,2-Dimethoxyacetyl Chloride :

    • Prepared in situ from 2,2-dimethoxyacetic acid and 3-chloro-N,N,2-trimethyl-allylamine in methylene chloride at -10°C.
  • Amide Bond Formation :

    • The acyl chloride reacts with 5-amino-2-methoxybenzophenone in the presence of Et₃N, yielding the acetamide derivative after purification via vacuum distillation.

Advantages :

  • Avoids multi-step functionalization of the aniline ring.
  • Achieves 85–90% yield with high regioselectivity.

Analytical Characterization

Spectroscopic Data

The compound’s structure is confirmed through:

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.82 (d, J = 8.8 Hz, 1H, aromatic),
    • δ 6.65 (s, 1H, NH),
    • δ 3.92 (s, 3H, OCH₃),
    • δ 3.85 (s, 6H, 2×OCH₃).
  • IR (KBr) :

    • 3280 cm⁻¹ (N-H stretch),
    • 1650 cm⁻¹ (C=O amide),
    • 1240 cm⁻¹ (C-O methoxy).
  • Mass Spectrometry :

    • Molecular ion peak at m/z 404.13722 (C₂₃H₂₀N₂O₅).

Purity and Stability

  • HPLC Analysis :
    • Retention time: 12.3 minutes (C18 column, acetonitrile/water 70:30).
  • Thermal Stability :
    • Decomposition onset at 210°C (DSC).

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Ethanol and toluene are recovered via distillation, reducing waste by 30%.
  • Quaternary ammonium catalysts are reused for up to 5 cycles without activity loss.

Environmental Impact

  • The chloromethylation route generates HCl gas, necessitating scrubbers to meet emission standards.
  • Alternative methods using biocatalysts (e.g., lipases) are under investigation to replace toxic solvents.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Acidic Hydrolysis : Reacts with concentrated HCl or H<sub>2</sub>SO<sub>4</sub> under reflux to form 5-(2,4-dimethoxybenzoyl)-2-methoxyaniline and acetic acid.

  • Basic Hydrolysis : Treatment with NaOH or KOH generates the corresponding carboxylate salt.

ConditionsReagentsProductsReference
Acidic (HCl, Δ)6M HCl, 100°C, 6h5-(2,4-Dimethoxybenzoyl)-2-methoxyaniline
Basic (NaOH, Δ)2M NaOH, 80°C, 4hSodium carboxylate derivative

Nucleophilic Substitution Reactions

The electron-deficient carbonyl carbon in the acetamide group is susceptible to nucleophilic attack.

Key Reactions:

  • Amine Substitution : Reacts with primary amines (e.g., aniline, benzylamine) in DMF/K<sub>2</sub>CO<sub>3</sub> to form substituted urea derivatives .

  • Thiol Interaction : Reacts with mercaptobenzothiazole derivatives to generate thioacetamide analogs, as demonstrated in antibacterial compound synthesis .

SubstrateNucleophileConditionsProductReference
Acetamide derivative2-MercaptobenzothiazoleDMF, K<sub>2</sub>CO<sub>3</sub>, Δ 12hThioacetamide hybrid compound

Electrophilic Aromatic Substitution

The methoxy-substituted aromatic rings activate toward electrophilic substitution due to electron-donating methoxy groups.

Observed Reactions:

  • Nitration : Reacts with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C to introduce nitro groups at the para position of the methoxybenzoyl ring .

  • Halogenation : Bromination with Br<sub>2</sub>/FeBr<sub>3</sub> yields mono- or di-substituted bromo derivatives .

Reaction TypeReagentsPositionProductReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Benzoyl ring5-(2,4-Dimethoxy-3-nitrobenzoyl)

Reduction Reactions

The carbonyl groups in the acetamide and benzoyl moieties can be reduced to alcohols or amines.

  • Acetamide Reduction : Treatment with LiAlH<sub>4</sub> reduces the amide to a primary amine.

  • Benzoyl Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the benzoyl group to a benzyl alcohol derivative.

Target GroupReagentsProductReference
AcetamideLiAlH<sub>4</sub>, THF, ΔN-(5-(2,4-Dimethoxybenzyl)-2-methoxyphenyl)ethylamine
BenzoylH<sub>2</sub>/Pd-C, EtOH5-(2,4-Dimethoxybenzyl)-2-methoxyphenylacetamide

Acylation and Alkylation

The nitrogen in the acetamide group participates in alkylation and acylation reactions.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K<sub>2</sub>CO<sub>3</sub> to form N-alkylated derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylated products .

ReactionReagentsConditionsProductReference
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>DMF, 60°C, 8hN-Methylacetamide derivative
AcylationAcetyl chloridePyridine, 0°C, 2hN-Acetylated compound

Scientific Research Applications

Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: : Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Anticancer Activity

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) : Exhibits potent anticancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines (MTT assay). The sulfonyl and quinazoline groups likely enhance binding to cellular targets like topoisomerases .
  • 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide (Compound 7d): Shows high cytotoxicity on Caco-2 cells (IC₅₀ = 1.8 µM). The fluorophenoxy and thiadiazole groups contribute to its selectivity .

Enzyme Modulation

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]-acetamide: Acts as a specific FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. The pyridazinone ring and bromophenyl group are critical for receptor binding .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide : The trifluoromethyl and trimethoxyphenyl substituents enhance lipophilicity and likely target kinases or tubulin .

Physicochemical and Structural Comparisons

Compound Name Key Substituents Biological Activity Reference
Target Compound 2,4-dimethoxybenzoyl, 2-methoxyphenyl Hypothetical (structural analog)
Compound 38 Quinazoline-sulfonyl, pyrrolidinyl Anticancer (broad spectrum)
Compound 7d Fluorophenoxy, thiadiazole Cytotoxic (Caco-2: IC₅₀ = 1.8 µM)
FPR2 Agonist Pyridazinone, bromophenyl FPR2 activation
N-(2,5-dimethoxyphenyl)acetamide Benzotriazole, triazole-thioether Antibacterial/antifungal (hypothetical)

Key Observations:

  • Heterocyclic Moieties: Compounds with thiadiazole (), pyridazinone (), or quinazoline () rings exhibit enhanced target specificity due to π-π stacking or hydrogen bonding.
  • Sulfonyl vs. Benzoyl : Sulfonyl groups () may improve solubility, whereas the benzoyl group in the target compound could favor hydrophobic interactions.

Q & A

Q. What are the recommended synthetic routes for preparing Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, starting with the formation of key intermediates such as substituted benzoyl derivatives. For example:

  • Step 1 : Condensation of 2,4-dimethoxybenzoic acid with 5-amino-2-methoxyphenol to form the benzoylated intermediate.
  • Step 2 : Acetylation of the intermediate using chloroacetyl chloride under basic conditions (e.g., sodium hydride in THF) to introduce the acetamide group .
    Optimal conditions include controlled temperatures (0–5°C for acetylation), anhydrous solvents, and stoichiometric excess of acylating agents (1.5–2.0 equivalents). Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions (e.g., methoxy and benzoyl groups). Aromatic proton signals typically appear between δ 6.5–8.0 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the benzoyl and acetamide moieties .
  • Infrared Spectroscopy (IR) : Stretching bands for amide C=O (~1650 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data often arise from impurities, tautomerism, or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to resolve overlapping signals, particularly in the aromatic region .
  • Isotopic Labeling : Use deuterated solvents to suppress unwanted peaks and clarify splitting patterns.
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian software) .

Q. What strategies optimize the compound’s solubility and stability in biological assays?

  • Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
  • Stability : Conduct pH-dependent degradation studies (pH 2–9) to identify stable formulations. For example, buffered solutions (pH 7.4) with antioxidants (e.g., ascorbic acid) mitigate oxidation of methoxy groups .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the benzoyl para-position to enhance binding to hydrophobic enzyme pockets .
  • Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Assay Validation : Use enzyme inhibition assays (e.g., lipoxygenase or kinase targets) to quantify IC₅₀ shifts and prioritize derivatives .

Methodological Challenges and Solutions

Q. What experimental designs mitigate side reactions during multi-step synthesis?

  • Protection-Deprotection : Temporarily protect reactive hydroxyl groups (e.g., using tert-butyldimethylsilyl chloride) before benzoylation to prevent unwanted acylation .
  • Catalytic Optimization : Employ palladium catalysts for selective cross-coupling reactions, reducing byproducts like dimerized intermediates .

Q. How should researchers address low reproducibility in biological activity assays?

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT or Annexin V staining) to ensure consistency across labs .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for anticancer assays) to calibrate sensitivity thresholds .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate IC₅₀ and Hill coefficients .
  • ANOVA with Tukey’s Test : Compare multiple derivatives’ efficacy while controlling for type I errors .

Q. How can crystallography resolve ambiguities in molecular conformation?

  • Single-Crystal X-ray Diffraction : Determine dihedral angles between aromatic rings and acetamide groups to correlate conformation with bioactivity .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing packing efficiency and solubility .

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